2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-: is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenol with phosgene to form the corresponding chloroformate, which then undergoes cyclization with ammonia to yield the desired benzoxazinone compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoxazinone to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in various functionalized benzoxazines.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in drug design and discovery.
Industry: The compound is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. For instance, its derivatives may inhibit bacterial growth by targeting essential enzymes in the bacterial cell wall synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the ethyl group.
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-: A similar compound with a methyl group instead of an ethyl group.
2H-1,4-Benzoxazin-3(4H)-one, 4-phenyl-: A derivative with a phenyl group at the 4-position.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability in biological systems.
Properties
IUPAC Name |
4-ethyl-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBVBCJIYONNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551430 | |
Record name | 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23863-09-4 | |
Record name | 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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